4,6-Dihydroxynaphthalene-2-sulphonic acid
Overview
Description
4,6-Dihydroxynaphthalene-2-sulphonic acid is an organic compound with the molecular formula C₁₀H₈O₅S. It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups and one sulfonic acid group. This compound is known for its solubility in water and its applications in various chemical processes, particularly in the synthesis of dyes and pigments .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,6-Dihydroxynaphthalene-2-sulphonic acid can be synthesized through the sulfonation of 4,6-dihydroxynaphthalene. The process typically involves the reaction of 4,6-dihydroxynaphthalene with sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction mixture is typically cooled and neutralized with a base, such as sodium hydroxide, to precipitate the product. The precipitate is then filtered, washed, and dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4,6-Dihydroxynaphthalene-2-sulphonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
4,6-Dihydroxynaphthalene-2-sulphonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly dyes and pigments.
Biology: Employed in the study of enzyme-catalyzed reactions involving hydroxylation and sulfonation.
Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other colorants for textiles and plastics.
Mechanism of Action
The mechanism of action of 4,6-dihydroxynaphthalene-2-sulphonic acid involves its ability to participate in various chemical reactions due to the presence of hydroxyl and sulfonic acid groups. These functional groups allow the compound to act as both a nucleophile and an electrophile, facilitating a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- 4,7-Dihydroxynaphthalene-2-sulphonic acid
- 2,3-Dihydroxynaphthalene-6-sulphonic acid
- 4,5-Dihydroxynaphthalene-2,7-disulfonic acid
Comparison
4,6-Dihydroxynaphthalene-2-sulphonic acid is unique due to the specific positioning of its hydroxyl and sulfonic acid groups, which confer distinct reactivity and solubility properties. Compared to its analogs, it offers a different set of chemical behaviors, making it suitable for specific applications in dye synthesis and other industrial processes .
Properties
IUPAC Name |
4,6-dihydroxynaphthalene-2-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O5S/c11-7-2-1-6-3-8(16(13,14)15)5-10(12)9(6)4-7/h1-5,11-12H,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYMBFPXCCVIRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50979792 | |
Record name | 4,6-Dihydroxynaphthalene-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50979792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6357-93-3 | |
Record name | 1,7-Dihydroxynaphthalene-3-sulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6357-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dihydroxynaphthalene-2-sulphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006357933 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,6-Dihydroxynaphthalene-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50979792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-dihydroxynaphthalene-2-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.143 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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